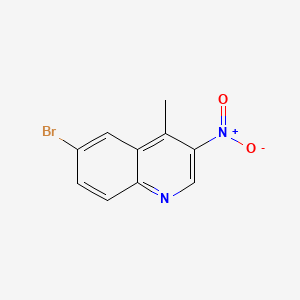

6-Bromo-4-methyl-3-nitroquinoline

説明

科学的研究の応用

Synthesis of PI3K/mTOR Inhibitors

6-Bromo-4-methyl-3-nitroquinoline is a crucial intermediate in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer therapy. The compound facilitates the preparation of derivatives of NVP-BEZ235, a notable dual inhibitor with therapeutic implications. The optimized synthetic methods for this compound suggest its pivotal role in drug development processes (Lei et al., 2015).

Prodrug Systems for Reductive Activation

Research has explored the synthesis of novel 2-aryl-5-nitroquinolines, including this compound derivatives, as potential prodrug systems for bioreductive activation. These compounds are synthesized to study their fragmentation upon reduction, indicating their application in developing prodrug strategies that could enhance therapeutic efficacy (Couch et al., 2008).

Anticancer Activity

The biological evaluation of quinoline derivatives, including this compound, for anticancer activity demonstrates their potential in drug discovery. These compounds, with various functional groups, have been tested against different cancer cell lines, highlighting their antiproliferative activities and potential as anticancer agents (Köprülü et al., 2018).

Chemical Synthesis and Transformations

This compound has been utilized in various chemical synthesis and transformation studies. For example, its role in the Skraup-type synthesis of 3-Bromoquinolin-6-ols showcases its versatility as a reagent in creating diversely substituted quinolines, which can be further modified for different applications (Lamberth et al., 2014).

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

Quinoline derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and dna .

Mode of Action

Quinoline derivatives generally interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The nitro group in the 3-position and the bromo group in the 6-position may influence the compound’s reactivity and binding affinity .

Biochemical Pathways

Quinoline derivatives are known to interfere with various biochemical pathways, including those involved in cell division, signal transduction, and metabolic processes .

Pharmacokinetics

As a pharmaceutical intermediate, its bioavailability would depend on the specific drug formulation and route of administration .

Result of Action

Quinoline derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromo-4-methyl-3-nitroquinoline . For instance, it is air-sensitive and incompatible with oxidizing agents and heat . These factors could affect its stability and, consequently, its biological activity.

特性

IUPAC Name |

6-bromo-4-methyl-3-nitroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c1-6-8-4-7(11)2-3-9(8)12-5-10(6)13(14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJZQOHLSJFXDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]urea](/img/structure/B3217808.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3217815.png)

![N-[2-amino-1-(3-methylthien-2-yl)ethyl]-N,N-dimethylamine hydrochloride](/img/structure/B3217833.png)